2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Description
2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, also known as 2-ethoxy-5H-chromeno[2,3-d]pyrimidin-4-one, is a heterocyclic compound that is widely used in scientific research and has many applications. It is a common chromone derivative, with a structure consisting of a heterocyclic ring system with two oxygen atoms, one carbon atom, and two nitrogen atoms. It is a colorless solid that is insoluble in water and has a molecular formula of C9H7NO3.
Scientific Research Applications
Antibacterial Activities
“AKOS001886289” has been evaluated for its antibacterial properties. Specifically, the compound 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one (13c) demonstrated moderate antifungal activity against Candida albicans . Further research in this area could explore its efficacy against other bacterial strains.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs play a crucial role in regulating the cell cycle, and their dysregulation is associated with cancer. Compounds that inhibit CDKs are of interest for cancer chemotherapy. “AKOS001886289” derivatives were evaluated for their CDK inhibitory activities, and one specific compound (13c) showed moderate antifungal activity . Investigating its impact on different CDK isoforms and exploring potential synergies with other CDK inhibitors could be valuable.
DNA Cleavage
While not directly mentioned for “AKOS001886289,” related pyrano[2,3-d]pyrimidine derivatives have been studied for their DNA cleavage abilities . Investigating whether “AKOS001886289” exhibits similar properties could be an intriguing avenue for future research.
Anticancer Activity
Given the compound’s structural features, investigating its potential as an anticancer agent could be interesting. Similar pyrido[2,3-d]pyrimidin-5-one derivatives have been studied for their anticancer effects . Further experiments, including cell line studies and animal models, would be informative.
Structural Variants
Consider exploring bioisosteric modifications of “AKOS001886289” to improve its physicochemical and pharmacodynamic properties. For example, synthesizing a bioisosteric series of 2-(2-ethoxyphenyl-5-sulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-ones could lead to compounds with enhanced characteristics .
properties
IUPAC Name |
2-(2-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-23-16-10-6-4-8-13(16)17-20-18(22)14-11-12-7-3-5-9-15(12)24-19(14)21-17/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKJKQLRAQNYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one |
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